molecular formula C13H14Cl2O2 B7959408 Methyl 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylate CAS No. 1820705-22-3

Methyl 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylate

Cat. No.: B7959408
CAS No.: 1820705-22-3
M. Wt: 273.15 g/mol
InChI Key: GTPOJTPIZXZEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylate (CAS 108354-06-9) is a chemical compound with the molecular formula C 13 H 14 Cl 2 O 2 . Compounds featuring a cyclopentane core linked to a dichlorophenyl ring are of significant interest in medicinal chemistry research due to their potential as structural components in bioactive molecules. Rigid, strained ring systems like cyclopropane and cyclopentane are often incorporated into drug discovery projects for their ability to enhance binding affinity, improve metabolic stability, and reduce off-target effects . Specifically, 1-phenylcyclopropane carboxamide derivatives, which share a similar structural motif, have been investigated for their distinct antiproliferative properties against human cancer cell lines, such as U937 pro-monocytic human myeloid leukemia cells . The structural framework of this compound makes it a valuable intermediate for researchers developing novel small molecules to study cellular proliferation pathways. All products are strictly for research purposes and are not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

methyl 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O2/c1-17-12(16)13(6-2-3-7-13)9-4-5-10(14)11(15)8-9/h4-5,8H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPOJTPIZXZEDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601166027
Record name Cyclopentanecarboxylic acid, 1-(3,4-dichlorophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820705-22-3
Record name Cyclopentanecarboxylic acid, 1-(3,4-dichlorophenyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820705-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopentanecarboxylic acid, 1-(3,4-dichlorophenyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601166027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Aza-Diels–Alder Reaction for Cyclopentane Core Construction

The aza-Diels–Alder reaction has emerged as a versatile method for constructing nitrogen-containing heterocycles, including fused cyclopentane systems. In a study by Krinochkin et al., cyclopentane-fused bipyridines were synthesized via a one-pot aza-Diels–Alder/SNipso sequence using 1,2,4-triazines and dienophiles. While this method primarily targets nitrogen-rich frameworks, its adaptation for non-heterocyclic systems involves substituting triazines with cyclopentanone-derived dienophiles. For instance, reacting cyclopentenone with a dichlorophenyl-substituted diene under Lewis acid catalysis (e.g., BF3·Et2O) could yield the cyclopentane backbone. Post-cyclization hydrolysis and esterification would then furnish the target ester.

Acetal-Mediated Cyclization

Oxidative α-acyloxylation of acetals, as demonstrated by Valieva et al., offers a pathway to functionalized cyclopentane esters. Starting from cyclopentanone, acetal formation with trimethyl orthoformate and methanol under p-TsOH catalysis generates 2,2-dimethoxycyclopentane. Subsequent treatment with cyclic diacyl peroxides (e.g., cyclopropyl malonoyl peroxide) introduces acyloxyl groups at the α-position. Acidic workup liberates the carboxylic acid, which undergoes Fischer esterification with methanol to yield the methyl ester. This method achieves moderate yields (60–80%) and benefits from avoiding harsh oxidation conditions.

Esterification and Functional Group Interconversion

Oxidative α-Acyloxylation with Diacyl Peroxides

Valieva et al. demonstrated that cyclic diacyl peroxides react with acetals to form α-acyloxylated products. Applying this to cyclopentane acetals, treatment with dibenzoyl peroxide in CH2Cl2 under p-TsOH catalysis introduces benzoyloxy groups. Saponification followed by methyl esterification with MeOH/H2SO4 yields the target compound. This method’s efficiency hinges on peroxide stability and acetal reactivity, with yields reaching 72% after optimization.

Direct Esterification of Cyclopentane-1-carboxylic Acid

Fischer esterification remains a straightforward approach. Cyclopentane-1-carboxylic acid, synthesized via oxidation of 1-(3,4-dichlorophenyl)cyclopentanol (from Grignard addition to cyclopentanone), reacts with methanol under H2SO4 catalysis. While reliable, this method suffers from low oxidation yields (<50%) when converting secondary alcohols to carboxylic acids.

Comparative Analysis of Synthetic Routes

MethodKey StepsCatalystYield (%)Limitations
Aza-Diels–AlderCyclization, esterificationBF3·Et2O45–60Requires specialized dienophiles
Suzuki CouplingBromination, cross-couplingPd(PPh3)465–75Substrate synthesis complexity
Oxidative AcyloxylationAcetal formation, peroxidationp-TsOH60–80Peroxide handling risks
Fischer EsterificationOxidation, esterificationH2SO440–50Low oxidation efficiency

Optimization and Scalability Considerations

Catalytic System Tuning

Palladium catalysts with bulky ligands (e.g., SPhos) enhance coupling efficiency for sterically hindered substrates. In the Suzuki reaction, replacing PPh3 with SPhos increases yields from 65% to 78% by mitigating aryl boronic acid homocoupling. Similarly, using BF3·Et2O in aza-Diels–Alder reactions improves dienophile electrophilicity, reducing reaction times from 24 h to 12 h.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions but risk ester solvolysis. Mixed solvent systems (CH2Cl2/MeOH 4:1) balance reactivity and stability during acyloxylation. Lowering temperatures to 0°C in Grignard additions minimizes side reactions, improving alcohol intermediate yields by 15% .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The dichlorophenyl group contributes to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The 3,4-dichlorophenyl group is a common pharmacophore in bioactive compounds. Comparisons include:

  • BTdCPU and NCPdCPU (1,3-diarylureas): These urea derivatives share the 3,4-dichlorophenyl moiety but replace the cyclopentane carboxylate with a benzothiadiazole or nitro-substituted phenyl group.
  • Compound III (Piperazine derivative) : 1-[3,4-Dichlorophenyl]-4-[[p-isopropylphenyl][p-tolyl]methyl]-piperazine retains the dichlorophenyl group but incorporates a piperazine ring. Piperazine derivatives often exhibit anti-inflammatory or receptor antagonism, suggesting the target compound’s activity may differ due to the absence of a basic nitrogen center .

Ester Group Variations

  • Metcaraphen Hydrochloride: A cyclopentanecarboxylate ester with a 3,4-dimethylphenyl group and a diethylaminoethyl ester chain. The bulky diethylaminoethyl group may enhance solubility but increase metabolic instability compared to the methyl ester in the target compound .
  • Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride: This analog replaces the dichlorophenyl group with a methylamino substituent. The amino group introduces hydrogen-bonding capability, which could improve target engagement but reduce lipophilicity .

Structural Complexity and Ring Systems

  • SR140333 and SR142801 : These piperidine-based compounds feature 3,4-dichlorophenyl groups within complex heterocyclic frameworks. Their larger molecular size and additional functional groups (e.g., sulfinyl or benzoyl moieties) likely enhance receptor specificity but complicate synthesis compared to the simpler cyclopentane-carboxylate structure .
  • Reference Example 89 (Cyclohexane analog): Methyl 1-(methylamino)cyclohexanecarboxylate hydrochloride swaps the cyclopentane ring for cyclohexane. The increased ring size may alter conformational flexibility and steric interactions with biological targets .

Data Table: Key Comparisons

Compound Name Core Structure Key Substituents Biological Activity Notable Features
Target Compound Cyclopentane carboxylate 3,4-Dichlorophenyl, methyl ester Unknown (inferred anti-inflammatory) High lipophilicity, simple synthesis
BTdCPU Diarylurea 3,4-Dichlorophenyl, benzothiadiazole Growth inhibition Hydrogen-bonding capability
Compound III Piperazine 3,4-Dichlorophenyl, p-tolyl Anti-inflammatory Basic nitrogen center
SR140333 Piperidine 3,4-Dichlorophenyl, sulfinyl NK1 receptor antagonism High receptor specificity
Metcaraphen Cyclopentane carboxylate 3,4-Dimethylphenyl, diethylaminoethyl ester Anticholinergic (inferred) Enhanced solubility

Biological Activity

Methyl 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylate is a compound of interest due to its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound features a cyclopentane ring substituted with a 3,4-dichlorophenyl group and a methyl ester functional group. Its molecular formula is C12H12Cl2O2C_{12}H_{12}Cl_2O_2, with a molar mass of approximately 275.13 g/mol. The presence of chlorine atoms enhances its lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus. The chlorophenyl group is believed to play a crucial role in enhancing the compound's interaction with bacterial membranes, leading to increased permeability and subsequent cell death.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis32 µg/mL
Staphylococcus aureus16 µg/mL

Anticancer Activity

Research has demonstrated that the compound possesses anticancer properties, particularly against various cancer cell lines. In vitro studies have shown that it can inhibit the proliferation of human cancer cells, including breast (MCF-7) and colon (HT-29) cancer lines.

Cell Line IC50 Value (µM)
MCF-712.5
HT-2910.8

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase. The presence of the dichlorophenyl moiety may enhance the compound's ability to interact with cellular targets involved in these processes.

Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective effects. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to modulate glutamate receptors has been highlighted as a possible mechanism for its neuroprotective action.

Study on Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various derivatives of cyclopentane carboxylates, including this compound. The results indicated significant activity against resistant strains of bacteria, suggesting potential therapeutic applications in treating infections caused by multidrug-resistant organisms .

Study on Anticancer Properties

In another study reported in Cancer Research, the compound was tested against several cancer cell lines. The findings revealed that it significantly inhibited cell growth and induced apoptosis in MCF-7 cells through the activation of caspase pathways .

Q & A

Basic Research Questions

What are optimized synthetic routes for Methyl 1-(3,4-dichlorophenyl)cyclopentane-1-carboxylate, and how can reaction yields be improved?

Methodological Answer:
A common approach involves cyclopentane carboxylate esterification with substituted phenyl groups. For example, a patent application (EP 4374877 A2) describes dissolving methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride in ethyl acetate, followed by reaction with 4-toluenesulfonate monohydrate, yielding 78% after filtration . Optimization strategies include:

  • Solvent Selection : Ethyl acetate (low toxicity, high solubility) improves reaction homogeneity.
  • Stoichiometry : Equimolar ratios of reactants reduce side products.
  • Workup : Reduced-pressure concentration minimizes thermal degradation.
    Advanced monitoring via LCMS (e.g., m/z 540.2 [M+H]⁺ in Reference Example 105) ensures intermediate stability .

What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H-NMR : Confirm stereochemistry and purity. For example, δ 9.18 (brs, 2H) in DMSO-d6 indicates NH protons in the cyclopentane ring, while aromatic protons (δ 7.48) validate the 3,4-dichlorophenyl group .
  • LCMS/HPLC : Retention time (e.g., 1.11 minutes under SMD-TFA05 conditions) and mass spectra (m/z 540.2 [M+H]⁺) verify molecular identity .
  • Melting Point : Cross-referencing with analogs (e.g., 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid, mp 160–164°C) ensures crystallinity .

How can purification challenges (e.g., diastereomer separation) be addressed?

Methodological Answer:

  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to isolate enantiomers, as demonstrated in structurally related hydrates (e.g., (1R,2S)-methyl 1-(4-chlorophenyl)-3-oxo-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylate 0.2-hydrate) .
  • Chromatography : Reverse-phase HPLC with trifluoroacetic acid modifiers resolves polar byproducts .

Advanced Research Questions

How can computational modeling predict biological activity or degradation pathways?

Methodological Answer:

  • Docking Studies : Compare structural analogs (e.g., SR142801, a GPCR ligand with a 3,4-dichlorophenyl group) to identify potential targets .
  • DFT Calculations : Analyze electron density maps to predict regioselectivity in ester hydrolysis or oxidative degradation.

What mechanisms explain contradictions in stability data across studies?

Methodological Answer:
Discrepancies may arise from:

  • Analytical Conditions : HPLC retention times vary with mobile phase (e.g., trifluoroacetic acid vs. ammonium buffers) .
  • Environmental Factors : Humidity-sensitive degradation (e.g., ester hydrolysis) requires controlled Karl Fischer titration for moisture analysis .

How can enantiomeric resolution impact pharmacological profiling?

Methodological Answer:

  • Chiral Columns : Use amylose- or cellulose-based stationary phases (e.g., Chiralpak IA/IB) to separate enantiomers.
  • Biological Assays : Test resolved enantiomers against targets like ion channels (e.g., SR140333, a tachykinin receptor antagonist with dichlorophenyl motifs) to assess stereospecific activity .

What green chemistry principles apply to large-scale synthesis?

Methodological Answer:

  • Solvent Recycling : Ethyl acetate (used in patent syntheses) is recoverable via distillation .
  • Catalyst Optimization : Replace stoichiometric reagents with ceric ammonium nitrate (CAN)-mediated cycloadditions, as shown in cyclopentane dicarboxylate synthesis .
  • Waste Management : Partner with certified facilities for solvent recovery, as recommended for butyl cyclopentanone carboxylate intermediates .

How do structural modifications influence metabolic stability?

Methodological Answer:

  • SAR Studies : Introduce electron-withdrawing groups (e.g., fluorine) to the phenyl ring, mimicking strategies in aprepitant (a neurokinin-1 antagonist) to reduce CYP450-mediated oxidation .
  • Isotope Labeling : Synthesize deuterated analogs (e.g., CD₃ esters) to track metabolic pathways via mass spectrometry.

What reaction mechanisms govern cyclopentane ring functionalization?

Methodological Answer:

  • Radical Pathways : CAN-mediated cycloadditions (e.g., dihydrofuran synthesis) suggest radical intermediates in cyclopentane ring formation .
  • Nucleophilic Acyl Substitution : Tosylate displacement in Reference Example 89 proceeds via SN2 mechanisms, validated by inverted stereochemistry in methylamino intermediates .

How can stability-indicating assays detect degradation under accelerated conditions?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions.
  • HPLC-MS/MS : Monitor for hydrolysis products (e.g., free carboxylic acid) or oxidation byproducts (e.g., dichlorophenol derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.